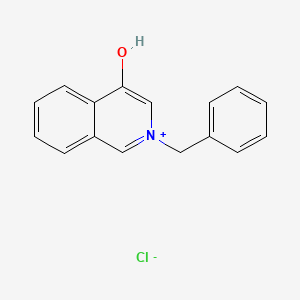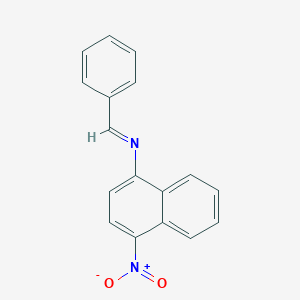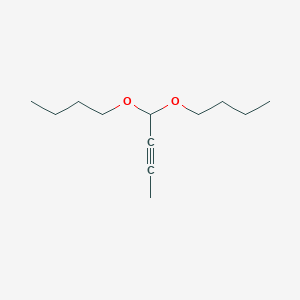
1,1-Dibutoxybut-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutoxybut-2-yne is an organic compound with the molecular formula C12H22O2 It is a derivative of butyne, featuring two butoxy groups attached to the first carbon atom of the butyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibutoxybut-2-yne can be synthesized through the reaction of butyne with butanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibutoxybut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butynes depending on the nucleophile used.
Scientific Research Applications
1,1-Dibutoxybut-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloaddition.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,1-dibutoxybut-2-yne exerts its effects involves its interaction with various molecular targets. The butoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The alkyne moiety can undergo addition reactions, forming new bonds and leading to the formation of diverse products.
Comparison with Similar Compounds
1,1-Dibutoxybutane: Similar in structure but lacks the alkyne moiety, making it less reactive in certain types of reactions.
1,1-Dibutoxyethane: A shorter chain analogue with different physical and chemical properties.
1,1-Dibutoxypropane: Another similar compound with variations in reactivity and applications.
Uniqueness: 1,1-Dibutoxybut-2-yne is unique due to the presence of both butoxy groups and an alkyne moiety, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.
Properties
CAS No. |
2936-92-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1,1-dibutoxybut-2-yne |
InChI |
InChI=1S/C12H22O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-5,7-8,10-11H2,1-3H3 |
InChI Key |
GWVGORIQXRSAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C#CC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


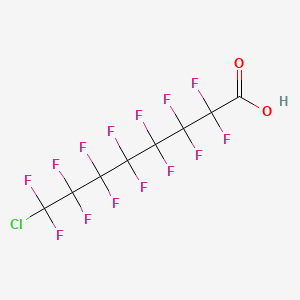
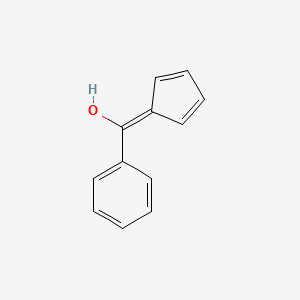

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
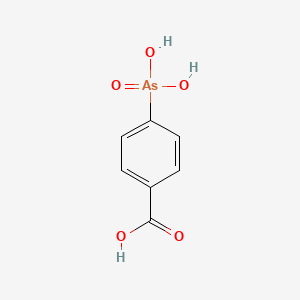
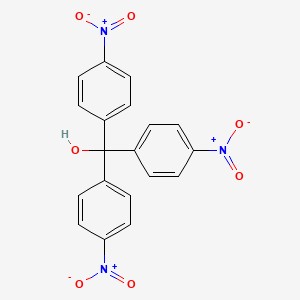
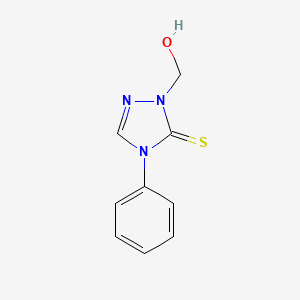
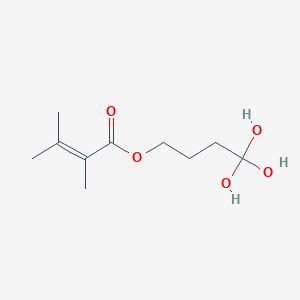
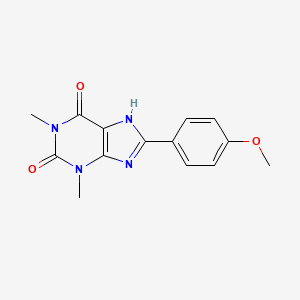

![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
